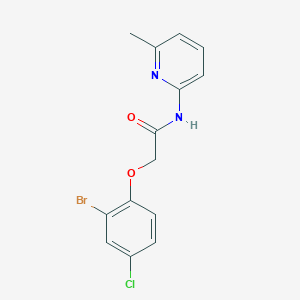
N-(4-tert-butylbenzyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide
Übersicht
Beschreibung
N-(4-tert-butylbenzyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide, also known as TBOA, is a potent and selective inhibitor of excitatory amino acid transporters (EAATs). EAATs are responsible for the reuptake of glutamate, the primary excitatory neurotransmitter in the central nervous system. TBOA has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.
Wirkmechanismus
N-(4-tert-butylbenzyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide selectively inhibits EAATs, which are responsible for the reuptake of glutamate from the synaptic cleft. By blocking EAATs, this compound increases the extracellular glutamate levels, leading to increased excitatory neurotransmission and excitotoxicity. This compound has been shown to have a higher affinity for EAAT3 and EAAT4 compared to other EAATs.
Biochemical and Physiological Effects:
This compound has been shown to induce seizures in animal models, indicating its potential role in the development of epilepsy. It has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury. This compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. However, the exact biochemical and physiological effects of this compound in humans are still unclear.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-tert-butylbenzyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has several advantages as a research tool, including its high potency and selectivity for EAATs. It can be used to investigate the role of EAATs in various neurological disorders and to study the mechanisms of excitotoxicity. However, this compound has several limitations, including its potential toxicity and side effects. It can induce seizures and excitotoxicity, which can lead to neuronal damage and cell death. This compound also has a short half-life and can be rapidly metabolized in vivo.
Zukünftige Richtungen
There are several future directions for the research on N-(4-tert-butylbenzyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide. One potential direction is to investigate the potential therapeutic applications of this compound in various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases. Another direction is to develop more selective and potent inhibitors of EAATs that can be used as therapeutic agents. Additionally, further research is needed to understand the exact biochemical and physiological effects of this compound in humans and to develop strategies to minimize its potential toxicity and side effects.
Wissenschaftliche Forschungsanwendungen
N-(4-tert-butylbenzyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has been widely used as a research tool in neuroscience to investigate the role of EAATs in various neurological disorders. It has been shown to effectively block the reuptake of glutamate, leading to an increase in extracellular glutamate levels in the brain. This increase in glutamate can induce excitotoxicity, a process that can damage neurons and lead to cell death. This compound has been used to study the mechanisms of excitotoxicity and its potential role in the development of neurological disorders.
Eigenschaften
IUPAC Name |
N-[(4-tert-butylphenyl)methyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c1-21(2,3)17-8-6-16(7-9-17)15-22-27(25,26)19-12-10-18(11-13-19)23-14-4-5-20(23)24/h6-13,22H,4-5,14-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRJTYVYXIKIRBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)N3CCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[4-(4-bromophenyl)-5-propyl-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B3615139.png)

![methyl 1-[2-(1-cyclohexen-1-yl)ethyl]-4-(3-ethoxy-4-hydroxybenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B3615149.png)
![3-amino-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B3615157.png)
![1-{4-[4-(2-chloro-4,5-difluorobenzoyl)-1-piperazinyl]-3-fluorophenyl}-1-propanone](/img/structure/B3615165.png)
![{2-bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B3615173.png)
![benzyl 2-amino-3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-1'H-spiro[chromene-4,4'-piperidine]-1'-carboxylate](/img/structure/B3615175.png)
![2-[(5-bromo-2-furoyl)amino]-3-(3-nitrophenyl)acrylic acid](/img/structure/B3615188.png)

![methyl 2-[({5-[(2-fluorobenzoyl)amino]-1-phenyl-1H-pyrazol-4-yl}carbonyl)amino]benzoate](/img/structure/B3615198.png)
![3-(2,6-dichlorophenyl)-6-(4-morpholinyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3615218.png)

![3-(4-bromophenyl)-6-(1-piperidinyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3615225.png)